

Spectral Data Analysis of 2-Bromo-5-ethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzaldehyde

Cat. No.: B112627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **2-Bromo-5-ethoxybenzaldehyde** ($C_9H_9BrO_2$), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally derived spectra for this specific compound, this document leverages data from the closely related analogue, 5-Bromo-2-methoxybenzaldehyde, to provide a predictive analysis. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Core Data Summary

The following tables summarize the predicted and analogous spectral data for **2-Bromo-5-ethoxybenzaldehyde**.

Table 1: Predicted 1H NMR Data for **2-Bromo-5-ethoxybenzaldehyde** (based on 5-Bromo-2-methoxybenzaldehyde data)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.3	s	1H	-CHO
~7.8	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~4.1	q	2H	-OCH ₂ CH ₃
~1.4	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data for **2-Bromo-5-ethoxybenzaldehyde** (based on 5-Bromo-2-methoxybenzaldehyde data)

Chemical Shift (δ) ppm	Assignment
~190	C=O (Aldehyde)
~160	C-O (Aromatic)
~138	C-H (Aromatic)
~128	C-H (Aromatic)
~118	C-Br (Aromatic)
~115	C-H (Aromatic)
~113	C-C (Aromatic)
~65	-OCH ₂ CH ₃
~15	-OCH ₂ CH ₃

Table 3: Predicted IR Absorption Bands for **2-Bromo-5-ethoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3000-3100	Medium	C-H	Aromatic Stretch
~2900-2980	Medium	C-H	Aliphatic Stretch
~2820 & ~2720	Weak	C-H	Aldehyde Stretch (Fermi double)
~1700	Strong	C=O	Aldehyde Stretch
~1600, ~1480	Medium-Strong	C=C	Aromatic Ring Stretch
~1250	Strong	C-O	Aryl Ether Stretch
~1040	Medium	C-O	Alkyl Ether Stretch
~800-880	Strong	C-H	Aromatic Out-of-plane Bend
~600-700	Medium	C-Br	Stretch

Table 4: Predicted Mass Spectrometry Data for **2-Bromo-5-ethoxybenzaldehyde**

m/z	Relative Intensity	Assignment
228/230	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
200/202	Medium	[M-CO] ⁺
199/201	Medium	[M-CHO] ⁺
171/173	Medium	[M-CO-C ₂ H ₅] ⁺
121	Low	[M-Br-CO] ⁺
92	Low	[M-Br-CO-C ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: The magnetic field homogeneity is optimized by either manual or automatic shimming to achieve sharp, well-resolved peaks.
- Acquisition: The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). Standard pulse sequences are used to acquire the free induction decay (FID). For ^{13}C NMR, proton decoupling is typically employed.
- Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

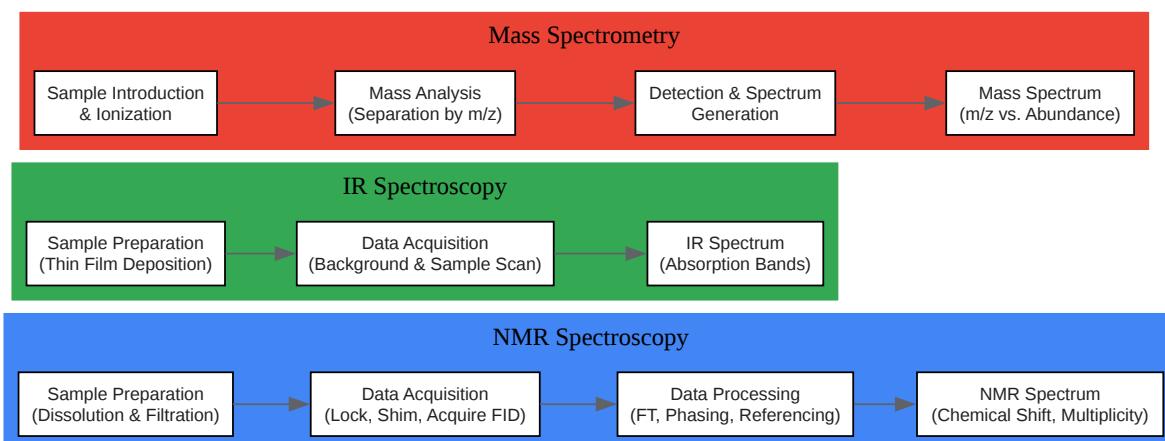
Methodology (Thin Solid Film Method):

- Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[\[1\]](#)
- Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)

- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[1\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[\[1\]](#)
- Spectrum Collection: Acquire the infrared spectrum by passing a beam of infrared radiation through the sample. The instrument records the frequencies at which the sample absorbs radiation. A background spectrum of the clean, empty salt plate is typically recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

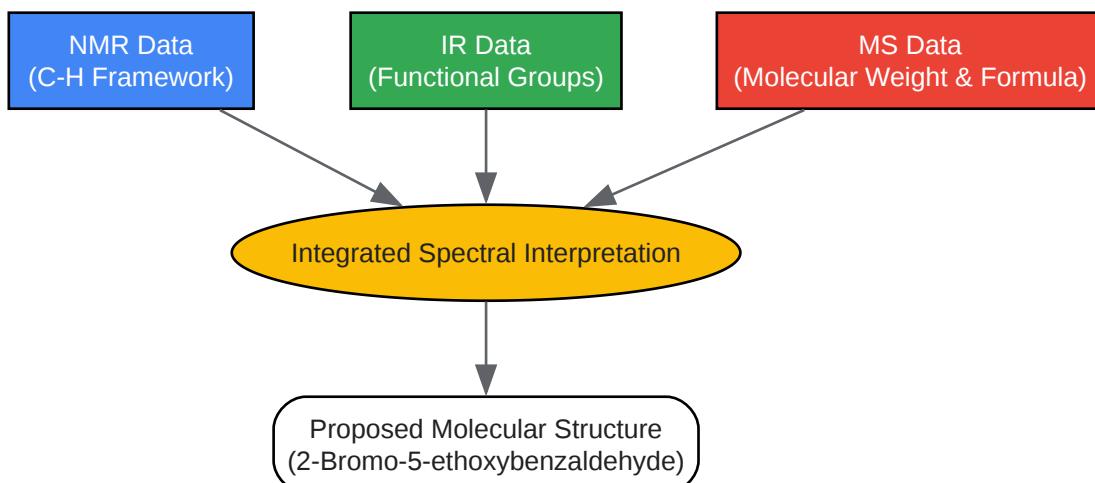
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), which is a radical cation.
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged and neutral pieces. The fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.

- Spectrum Generation: The data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.


Visualizations

The following diagrams illustrate the general workflows for spectral analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

[Click to download full resolution via product page](#)

Caption: Logical flow of integrating spectral data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 2-Bromo-5-ethoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112627#2-bromo-5-ethoxybenzaldehyde-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com